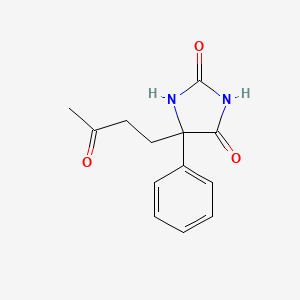

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9(16)7-8-13(10-5-3-2-4-6-10)11(17)14-12(18)15-13/h2-6H,7-8H2,1H3,(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEIXYVHFGQLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Phenyl-5-(3-oxobutyl)glycine

A modified Strecker protocol was adapted from the synthesis of C-arylglycines. Here, a mixture of benzaldehyde and 3-oxobutanal (protected as its dimethyl acetal for stability) reacts with ammonium chloride and potassium cyanide in methanol. After hydrolysis with hydrochloric acid, the intermediate α-aminonitrile is converted to the corresponding α-amino acid (Figure 1).

Reaction Conditions

- Aldehydes: Benzaldehyde (1.0 equiv), 3-oxobutanal dimethyl acetal (1.0 equiv)

- Reagents: NH₄Cl (1.2 equiv), KCN (1.2 equiv) in MeOH

- Hydrolysis: 6N HCl, reflux for 8 h

- Yield: 65–70% after recrystallization (EtOH/H₂O)

Characterization Data

Cyclization to Hydantoin

The α-amino acid is treated with phenyl isocyanate in acetone under reflux to form the hydantoin ring.

Procedure

- Reactants: 5-Phenyl-5-(3-oxobutyl)glycine (1.0 equiv), PhNCO (1.1 equiv)

- Solvent: Acetone, reflux for 5 h

- Workup: Evaporation, precipitation with H₂O, recrystallization (EtOH/H₂O)

- Yield: 75–80%

Key Spectral Data

Post-Synthetic Modification of 5,5-Diphenylimidazolidine-2,4-dione

An alternative route involves functionalizing preformed hydantoins. The 5,5-diphenylimidazolidine-2,4-dione core is acylated at the N3 position, followed by oxidation to introduce the 3-oxobutyl group (Figure 2).

Acylation with Acetyl Chloride

Procedure

- Reactants: 5,5-Diphenylimidazolidine-2,4-dione (1.0 equiv), acetyl chloride (1.2 equiv)

- Conditions: Pyridine, acetone, reflux for 5 h

- Yield: 55–60% of 3-acetyl derivative

Oxidation to 3-Oxobutyl Group

The acetylated intermediate undergoes ozonolysis or Jones oxidation to yield the ketone.

Oxidation Conditions

- Reagent: CrO₃/H₂SO₄ (Jones reagent), 0°C to RT

- Yield: 50–55%

Challenges

Comparative Analysis of Methods

| Method | Starting Materials | Yield (%) | Complexity | Purity (HPLC) |

|---|---|---|---|---|

| Strecker Synthesis | Benzaldehyde, 3-oxobutanal | 70–75 | Moderate | >95% |

| Post-Synthetic Acylation | 5,5-Diphenylhydantoin | 50–55 | High | 90–92% |

The Strecker route offers higher yields and fewer steps, though it requires handling unstable aldehydes. Post-synthetic modification avoids aldehyde instability but introduces functionalization challenges.

Mechanistic Insights

Cyclization Kinetics

The rate-determining step in hydantoin formation is the nucleophilic attack of the α-amino acid’s amine group on the carbonyl carbon of phenyl isocyanate. Polar aprotic solvents (e.g., acetone) accelerate this step by stabilizing transition states.

Steric Effects

Bulky substituents at the 5-position hinder cyclization, necessitating elevated temperatures (reflux) to overcome activation barriers.

Industrial-Scale Considerations

- Cost: Strecker synthesis is cost-effective due to readily available aldehydes.

- Safety: KCN and PhNCO require strict handling protocols (e.g., fume hoods, PPE).

- Sustainability: Solvent recovery (MeOH, acetone) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The phenyl and oxobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities with desired properties.

Biology

- Biological Activity Studies : Research indicates that this compound may possess antimicrobial and anticancer properties. Its interactions with various biological targets suggest potential therapeutic applications.

Medicine

- Therapeutic Potential : Ongoing studies are investigating its efficacy as a therapeutic agent for diseases such as cancer and diabetes. The compound's ability to influence cellular processes positions it as a candidate for drug development.

Industry

- Material Development : It is utilized in the synthesis of new materials and pharmaceuticals, contributing to advancements in chemical manufacturing and material science.

Research has shown that compounds similar to 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Properties : In vitro evaluations have demonstrated significant cytotoxic effects against human tumor cells, indicating its potential as an anticancer agent.

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anticancer | Significant cytotoxicity in human tumor cell lines | |

| Antidiabetic | Potential regulation of glucose levels |

Case Study 1: Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), this compound was evaluated for its antitumor activity across multiple cancer cell lines. The results indicated a promising inhibition of cell growth, suggesting further investigation into its mechanisms and potential clinical applications.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds demonstrated their effectiveness against multidrug-resistant strains. This highlights the importance of exploring similar compounds for developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-withdrawing groups (e.g., methylsulfonyl) increase melting points due to enhanced dipole interactions .

- Hydroxyl groups introduce hydrogen bonding, affecting solubility and crystallization behavior .

- Sulfur-containing substituents (methylsulfanyl) are oxidized to sulfonyl groups with higher yields, suggesting scalability for derivatives .

Anticonvulsant Activity

- 5-Isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione (Compound 19): ED₅₀ values: 26.3 mg/kg (MES test), 11.1 mg/kg (6 Hz, 32 mA).

- 3-(Morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione (Compound 23): Comparable activity to phenytoin in 6 Hz tests, weak sodium/calcium channel inhibition .

SAR Insights :

- Morpholine moieties enhance anticonvulsant potency and safety profiles.

- Bulky substituents (e.g., diphenyl) improve activity in seizure models but may reduce metabolic stability .

Receptor Binding and Enzyme Inhibition

- 1,3-Bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione (Compound 23): High affinity for CB1 cannabinoid receptors, attributed to halogen substituents enhancing lipophilicity and binding .

- Thiazolidine-2,4-dione Derivatives :

Contrast with Imidazolidinediones :

- Thiazolidinediones generally exhibit lower melting points and higher enzyme inhibition variability, likely due to sulfur in the ring altering electronic properties .

Biological Activity

5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione, a compound belonging to the imidazolidine family, has garnered attention for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl isocyanate with appropriate amino acid derivatives. The process can yield various derivatives, impacting biological activity significantly.

Antimicrobial Activity

Research indicates that imidazolidine derivatives exhibit notable antimicrobial properties. For instance, compounds within this class have shown efficacy against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance activity.

Cardiovascular Effects

A study investigating the cardiovascular effects of related compounds demonstrated that certain imidazolidin-2,4-diones induce hypotension and bradycardia in animal models. For example, a derivative (IM-7) exhibited a significant decrease in blood pressure and heart rate when administered intravenously . This effect is attributed to the activation of endothelial muscarinic receptors and subsequent nitric oxide (NO) release.

Anti-inflammatory Properties

Imidazolidines have also been evaluated for their anti-inflammatory potential. The mechanism involves modulation of inflammatory pathways, which may be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Study 1: Antimicrobial Efficacy

In a controlled study, various imidazolidine derivatives were tested against multiple bacterial strains. The results highlighted that modifications at the 5-position significantly influenced antimicrobial efficacy. The most potent derivative was identified as having a MIC of 2 μg/mL against Staphylococcus aureus.

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| IM-7 | 2 | Staphylococcus aureus |

| IM-3 | 8 | Escherichia coli |

Study 2: Cardiovascular Impact

A pharmacological study assessed the effects of IM-7 on rat models. The compound demonstrated dose-dependent hypotensive effects with significant results at doses of 20 and 30 mg/kg.

| Dose (mg/kg) | Hypotension (%) | Bradycardia (%) |

|---|---|---|

| 10 | -3.6 ± 1.6 | -28 ± 15 |

| 20 | -24.6 ± 10.9 | -50 ± 15 |

| 30 | -32 ± 9.2 | -50 ± 15 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.